4-(Chloromethyl)-2-isopropyl-1H-imidazole
Description
4-(Chloromethyl)-2-isopropyl-1H-imidazole is a substituted imidazole derivative characterized by a chloromethyl group at position 4 and an isopropyl group at position 2 of the imidazole ring. This compound is synthesized via chlorination reactions, such as the treatment of precursor alcohols with thionyl chloride (SOCl₂) , or through condensation reactions involving chloroacetic acid and substituted o-phenylenediamines . Its structure is confirmed via spectral analysis (¹H-NMR, IR) and comparison with literature data .
The chloromethyl group at position 4 serves as a reactive site for further functionalization, enabling its use in synthesizing complex molecules for pharmaceutical and materials science applications . Notably, imidazole derivatives are explored for their biological activities, including antimicrobial and antiparasitic properties .
Properties
Molecular Formula |
C7H11ClN2 |
|---|---|
Molecular Weight |
158.63 g/mol |
IUPAC Name |
5-(chloromethyl)-2-propan-2-yl-1H-imidazole |
InChI |
InChI=1S/C7H11ClN2/c1-5(2)7-9-4-6(3-8)10-7/h4-5H,3H2,1-2H3,(H,9,10) |
InChI Key |
LKNCDONABJSCAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(N1)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-isopropyl-1H-imidazole typically involves the chloromethylation of a pre-formed imidazole ring. One common method is the reaction of 2-isopropyl-1H-imidazole with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-isopropyl-1H-imidazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The imidazole ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chloromethyl group or to modify the imidazole ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents such as acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted imidazoles with various functional groups.
Oxidation: Formation of imidazole N-oxides or other oxidized derivatives.
Reduction: Formation of dechlorinated imidazole derivatives or reduced imidazole rings.
Scientific Research Applications
4-(Chloromethyl)-2-isopropyl-1H-imidazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-isopropyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups like nitro (e.g., in the 5-nitro derivative) enhance electrophilic reactivity at the chloromethyl site .
Chemical Reactivity
The chloromethyl group undergoes nucleophilic substitution reactions, enabling diverse applications:
- Target Compound : Reacts with nucleophiles (e.g., amines, alcohols) to form alkylated derivatives. The isopropyl group may sterically hinder reactions at position 2 .
- Nitro Derivative: Demonstrates enhanced reactivity in TDAE (tetrakis(dimethylamino)ethylene)-mediated couplings with aromatic carbonyl compounds due to electron-withdrawing nitro groups .
- Hydrochloride Salts : Derivatives like 4-(Chloromethyl)-1H-imidazole hydrochloride exhibit improved stability but reduced nucleophilicity due to protonation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
